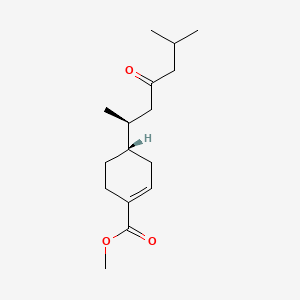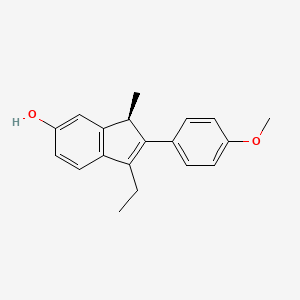
Dodecyl (R)-12-hydroxyoleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyl ®-12-hydroxyoleate is an organic compound that belongs to the class of fatty acid esters. It is derived from oleic acid, a monounsaturated omega-9 fatty acid, and dodecanol, a fatty alcohol. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dodecyl ®-12-hydroxyoleate can be synthesized through esterification reactions. One common method involves the reaction of oleic acid with dodecanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of Dodecyl ®-12-hydroxyoleate often involves continuous esterification processes. These processes use large-scale reactors and optimized conditions to maximize yield and efficiency. The use of solid acid catalysts and advanced separation techniques, such as distillation and crystallization, helps in obtaining high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Dodecyl ®-12-hydroxyoleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dodecyl ®-12-hydroxyoleate peroxide.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Dodecyl ®-12-hydroxyoleate peroxide.
Reduction: Dodecyl ®-12-hydroxyoleate alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dodecyl ®-12-hydroxyoleate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: Utilized in the production of cosmetics, detergents, and lubricants due to its surfactant properties.
Wirkmechanismus
The mechanism of action of Dodecyl ®-12-hydroxyoleate primarily involves its surfactant properties. The compound reduces surface tension, allowing for the formation of micelles and emulsions. This property is crucial in applications such as drug delivery, where it helps in the solubilization and transport of hydrophobic drugs. The molecular targets include lipid membranes and hydrophobic compounds, facilitating their interaction and stabilization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with similar properties but different chemical structure.
Dodecyl sulfate-based ionic liquids: These compounds share the dodecyl group but have different ionic properties.
Uniqueness
Dodecyl ®-12-hydroxyoleate is unique due to its specific ester linkage and the presence of a hydroxyl group, which imparts additional functionality and reactivity compared to other surfactants. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
Eigenschaften
CAS-Nummer |
93980-68-8 |
|---|---|
Molekularformel |
C30H58O3 |
Molekulargewicht |
466.8 g/mol |
IUPAC-Name |
dodecyl (Z)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C30H58O3/c1-3-5-7-9-10-11-14-17-20-24-28-33-30(32)27-23-19-16-13-12-15-18-22-26-29(31)25-21-8-6-4-2/h18,22,29,31H,3-17,19-21,23-28H2,1-2H3/b22-18- |
InChI-Schlüssel |
RAPSKERQUJHWAM-PYCFMQQDSA-N |
Isomerische SMILES |
CCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CC(CCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


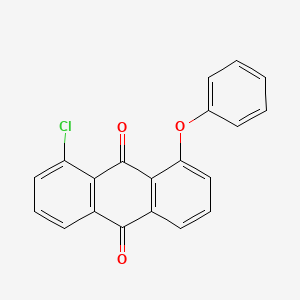
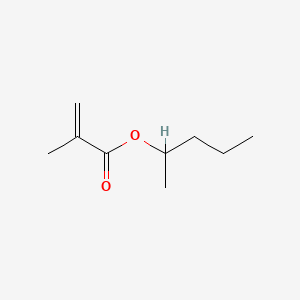
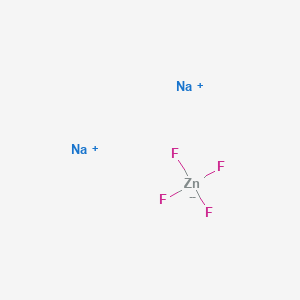
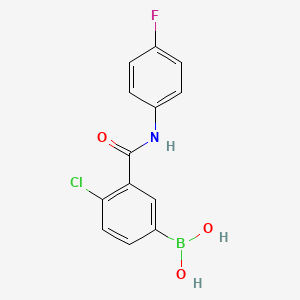
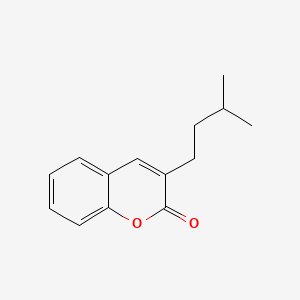

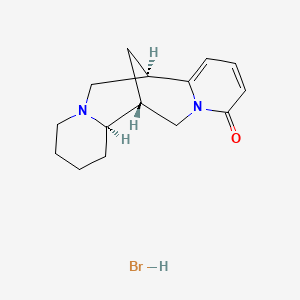


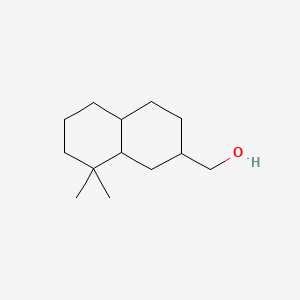

![[(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid](/img/structure/B12649280.png)
